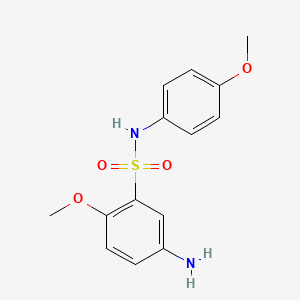

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both amino and methoxy groups in its structure suggests potential biological activity and chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-methoxybenzenesulfonamide, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron powder, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to known pharmacologically active sulfonamides.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic.

Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Comparison

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is unique due to the presence of both amino and methoxy groups, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure might result in different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research.

Actividad Biológica

5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a sulfonamide group, which is crucial for its biological activity. The presence of methoxy groups enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including this compound.

Case Study: Inhibition of Breast Cancer Cell Lines

A study evaluated the compound's effects on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM against these cancer cells. Notably, the compound exhibited a selectivity index ranging from 5.5 to 17.5 times higher against cancer cells compared to normal breast cell line MCF-10A .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |

| Other Derivatives (e.g., 4e, 4g) | MCF-7 | Varies | Varies |

The mechanism of action appears to involve apoptosis induction, as evidenced by a significant increase in annexin V-FITC positive cells in treated groups compared to controls .

Antibacterial Activity

The antibacterial properties of benzenesulfonamides are well-documented, with several studies indicating effectiveness against various pathogens.

Evaluation Against Staphylococcus aureus

In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an inhibition percentage of approximately 80% at a concentration of 50 μg/mL .

Table 2: Antibacterial Activity Against Common Pathogens

| Pathogen | Inhibition (%) at 50 μg/mL |

|---|---|

| Staphylococcus aureus | 80.69% |

| Klebsiella pneumoniae | 77.52% |

Enzyme Inhibition

Benzenesulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are important for various physiological processes.

Selective Inhibition of Carbonic Anhydrase IX

Research indicates that compounds similar to this compound demonstrate selective inhibition of CA IX over CA II, with IC50 values reported between 10.93 and 25.06 nM for CA IX . This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy in cancer treatment.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound possesses favorable pharmacokinetic properties, which are essential for its development as a therapeutic agent .

Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| Solubility | High |

| Permeability | Good |

| Toxicity Potential | Low |

Propiedades

IUPAC Name |

5-amino-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDPAIQVKSGCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.